molecular formula C7H6O8 B3024969 Cyclopropane-1,1,2,2-tetracarboxylic acid CAS No. 7605-65-4

Cyclopropane-1,1,2,2-tetracarboxylic acid

Cat. No.: B3024969
CAS No.: 7605-65-4
M. Wt: 218.12 g/mol
InChI Key: FGQOVSPPSXYIBT-UHFFFAOYSA-N
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Description

Cyclopropane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C₇H₆O₈ It is characterized by a cyclopropane ring substituted with four carboxylic acid groups

Chemical Reactions Analysis

Cyclopropane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with fewer carboxylic acid groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include potassium carbonate, sodium iodide, and various organic solvents. The major products formed from these reactions are typically derivatives of cyclopropane with modified functional groups .

Scientific Research Applications

Cyclopropane-1,1,2,2-tetracarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopropane-1,1,2,2-tetracarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Cyclopropane-1,1,2,2-tetracarboxylic acid can be compared with other similar compounds, such as cyclopropane-1,1,3,3-tetracarboxylic acid and cyclopentane-1,2,3,4-tetracarboxylic acid. These compounds share the feature of having multiple carboxylic acid groups attached to a cyclic structure, but differ in the arrangement and number of carbon atoms in the ring. This compound is unique due to its specific substitution pattern and the resulting chemical properties .

Properties

IUPAC Name

cyclopropane-1,1,2,2-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O8/c8-2(9)6(3(10)11)1-7(6,4(12)13)5(14)15/h1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQOVSPPSXYIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,1,2,2-tetracarboxylic acid
Reactant of Route 2
Cyclopropane-1,1,2,2-tetracarboxylic acid
Reactant of Route 3
Cyclopropane-1,1,2,2-tetracarboxylic acid
Reactant of Route 4
Cyclopropane-1,1,2,2-tetracarboxylic acid
Reactant of Route 5
Cyclopropane-1,1,2,2-tetracarboxylic acid
Reactant of Route 6
Cyclopropane-1,1,2,2-tetracarboxylic acid

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